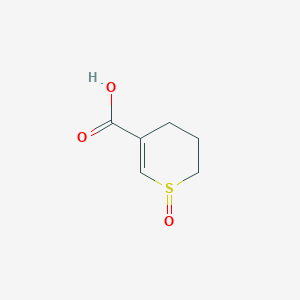

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide

描述

Systematic Nomenclature According to IUPAC Guidelines

The systematic nomenclature of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide follows the established Hantzsch-Widman system for heterocyclic compounds, which was proposed by German chemists Arthur Hantzsch and Oskar Widman in the late 19th century. According to this systematic approach, heterocyclic compound names are constructed by combining appropriate prefixes that denote the type and position of heteroatoms present in the ring with suffixes that determine both ring size and degree of unsaturation. The fundamental structure contains a six-membered ring with sulfur as the heteroatom, giving rise to the base name "thiopyran," where "thia" indicates the presence of sulfur and "pyran" designates the six-membered ring structure.

The nomenclature breakdown reveals several critical components that define this compound's structure. The prefix "2H" indicates that partial unsaturation exists in the ring system, with the numeral 2 specifying the position of a saturated carbon atom that bears two hydrogen atoms. This notation is essential in heterocyclic nomenclature as it distinguishes between different isomeric forms of partially saturated rings. The term "3,4-dihydro" further clarifies the saturation pattern, indicating that carbons at positions 3 and 4 are saturated, effectively creating a partially reduced thiopyran ring. The systematic name construction follows the rule that position numbers and the italic capital H notation must be used to indicate which carbon atoms bear extra hydrogen atoms in partially unsaturated systems.

The carboxylic acid functional group at position 5 is designated by the suffix "5-carboxylic acid," following IUPAC conventions for naming carboxyl-substituted heterocycles. The oxidation state of the sulfur atom is indicated by the "1-oxide" designation, specifying that the sulfur has been oxidized from its standard divalent state to a higher oxidation state, forming a sulfoxide. This nomenclature precisely communicates the three-dimensional arrangement and electronic structure of the molecule, enabling chemists to understand both its connectivity and stereochemical features.

Comparative Structural Analysis with Related Thiopyran Derivatives

Comparative analysis with related thiopyran derivatives provides essential context for understanding the structural uniqueness of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide. The parent compound 3,4-dihydro-2H-thiopyran, with molecular formula C₅H₈S and molecular weight 100.18 grams per mole, serves as the fundamental structural framework. This simpler analog lacks both the carboxylic acid functionality and the sulfur oxidation, allowing for direct comparison of how these modifications affect molecular properties and behavior.

The structural data reveals significant differences in molecular weight and electronic distribution when comparing the target compound to its derivatives. The tetrahydro-2H-thiopyran (also known as tetrahydrothiapyran or thiacyclohexane) represents the fully saturated analog with molecular formula C₅H₁₀S and molecular weight 102.198 grams per mole. This compound demonstrates the chair conformation typical of saturated six-membered rings, contrasting with the more complex conformational behavior observed in partially saturated systems.

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide | C₆H₈O₃S | 160.19 | 98136-05-1 | Partial saturation, carboxylic acid, sulfoxide |

| 3,4-Dihydro-2H-thiopyran | C₅H₈S | 100.18 | 13042-80-3 | Partial saturation, no substituents |

| 3,4-Dihydro-2H-thiopyran 1-oxide | C₅H₈OS | 116.178 | 16841-59-1 | Partial saturation, sulfoxide only |

| 4H-Thiopyran | C₅H₆S | 98.17 | 289-70-3 | Different unsaturation pattern |

| Tetrahydro-2H-thiopyran | C₅H₁₀S | 102.198 | 1613-51-0 | Fully saturated |

The electronic structure comparison reveals how functional group modifications influence molecular properties. The 3,4-dihydro-2H-thiopyran 1-oxide intermediate, with molecular formula C₅H₈OS and molecular weight 116.178 grams per mole, demonstrates the isolated effect of sulfur oxidation without carboxylic acid substitution. This compound provides insight into how sulfoxide formation affects the electronic distribution and conformational preferences of the thiopyran ring system.

The 4H-thiopyran isomer, with molecular formula C₅H₆S and molecular weight 98.17 grams per mole, represents an alternative unsaturation pattern where the hydrogen designation shifts to position 4. This structural comparison illustrates the importance of precise nomenclature in distinguishing between constitutional isomers that possess identical molecular formulas but different connectivity patterns. The systematic analysis of these related compounds demonstrates how subtle structural modifications can significantly impact both nomenclature requirements and molecular behavior.

Conformational Isomerism in the Thiopyran Ring System

The conformational analysis of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide requires understanding the complex interplay between ring strain, electronic effects, and steric interactions that govern the preferred three-dimensional arrangements of six-membered heterocyclic systems. Research on related thiopyran derivatives has revealed that partially saturated six-membered rings containing sulfur exhibit distinct conformational preferences compared to their fully saturated or aromatic analogs. The presence of both the carboxylic acid functional group and the sulfoxide moiety introduces additional conformational constraints that must be considered in the structural analysis.

Microwave spectroscopy studies of related dihydrothiopyran systems have provided detailed insights into the conformational behavior of these heterocycles. Research on 5,6-dihydro-2H-thiopyran revealed that the compound adopts a twisted or half-chair conformation with an equilibrium twist angle of 32.5 degrees. The rotational constants and electric dipole moment measurements confirmed that the ring system deviates significantly from planarity, with the sulfur atom and adjacent carbons showing pronounced out-of-plane displacement. These findings establish a precedent for understanding how partially saturated thiopyran rings behave conformationally.

The half-chair conformation represents the predominant conformational state for many six-membered heterocycles containing heteroatoms. In this arrangement, four adjacent atoms remain approximately coplanar while the remaining two atoms are displaced above and below this plane. For thiopyran derivatives, this conformation minimizes both ring strain and unfavorable electronic interactions while accommodating the larger atomic radius and different bonding preferences of sulfur compared to carbon. The conformational analysis becomes more complex when considering the additional steric and electronic effects introduced by the carboxylic acid and sulfoxide functionalities.

Density functional theory calculations on six-membered heterocycles have demonstrated that accurate conformational energy predictions require consideration of dispersion interactions and electronic correlation effects. Studies using advanced computational methods such as M06-2X and B2PLYP-D functionals have shown that traditional approaches often underestimate the energy differences between conformational isomers. These findings suggest that the conformational analysis of 2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide requires sophisticated computational approaches to accurately predict the relative stabilities of different conformational states.

The presence of the sulfoxide functionality introduces additional conformational complexity through its pyramidal geometry and potential for hydrogen bonding interactions. The sulfur-oxygen bond in sulfoxides typically exhibits partial double-bond character, which restricts rotation around the sulfur center and influences the overall molecular conformation. Furthermore, the carboxylic acid group at position 5 can participate in intramolecular hydrogen bonding or adopt different rotational orientations that affect the overall molecular stability and preferred conformation.

属性

IUPAC Name |

1-oxo-3,4-dihydro-2H-thiopyran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3S/c7-6(8)5-2-1-3-10(9)4-5/h4H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZRJEBLZAGQDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CS(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80849353 | |

| Record name | 1-Oxo-1,4,5,6-tetrahydro-1lambda~4~-thiopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98136-05-1 | |

| Record name | 1-Oxo-1,4,5,6-tetrahydro-1lambda~4~-thiopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80849353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-oxo-3,4-dihydro-2H-1lambda4-thiopyran-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cycloaddition-Based Synthesis

A major and well-documented route to thiopyran derivatives is via [4 + 2] cycloaddition reactions using thiocarbonyl-functionalized compounds. These reactions proceed through either concerted or stepwise mechanisms, often catalyzed by Lewis acids to improve regio- and stereoselectivity.

- Thiocarbonyl compounds, such as dithioesters or thioesters, serve as dienophiles.

- Typical dienes include functionalized butadienes or cyclopentadienes.

- Lewis acid catalysts like BF3·OEt2 or Bu3SnH facilitate the cycloaddition and subsequent transformations.

- The reaction conditions are generally mild, with high atom economy and stereocontrol.

This method allows the formation of the thiopyran ring with controlled substitution patterns and is suitable for synthesizing 3,4-dihydro derivatives. Oxidation of the sulfur to the 1-oxide can be performed post-cycloaddition using appropriate oxidants.

Ring-Closure from Phenol and γ-Butyrolactone Derivatives

A patented industrially viable method involves:

- Base-catalyzed reaction of a phenol compound with a γ-butyrolactone derivative to form an intermediate.

- Acid-catalyzed ring closure of the intermediate to yield the dihydrothiopyran carboxylic acid framework.

Key features:

- The acid catalyst can be ZnCl2, AlCl3, FeCl3, LnCl3, concentrated sulfuric acid, or trifluoromethanesulfonic acid.

- The process is a two-step reaction with simple operation and low cost, suitable for scale-up.

- Yields are moderate to high (e.g., 45% for a methyl-substituted derivative).

- The method allows variation of substituents on the aromatic ring (hydrogen, halogens, alkyl groups).

This approach is adaptable for synthesizing various substituted 3,4-dihydro-2H-1-thiopyran-5-carboxylic acid derivatives, which can be further oxidized to the 1-oxide form.

One-Pot Synthesis Using Lawesson’s Reagent

Lawesson’s reagent, a well-known sulfurizing agent, can be used in one-pot reactions involving α,β-unsaturated ketones and unsaturated carboxylic acids to generate 3,4-dihydro-2H-thiopyran derivatives.

- This method facilitates the formation of thiopyran anhydrides or carboxylic acid derivatives.

- The reaction proceeds via sulfur insertion and cyclization steps.

- Selectivity depends on the starting materials and reaction conditions.

- Post-reaction oxidation can yield the 1-oxide.

Catalytic Synthesis Using Metal-Organic Frameworks (MOFs)

Recent advances include the use of Ta-MOF nanostructures as catalysts for synthesizing dihydropyran derivatives, which can be adapted for thiopyran analogs.

- The reaction involves aromatic aldehydes, malononitrile, and ethyl acetoacetate in ethanol.

- The catalyst enables room temperature synthesis with good yields.

- This green chemistry approach offers mild reaction conditions and easy catalyst recovery.

While direct reports on 2H-thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide synthesis using MOFs are limited, this method represents a promising future direction.

Data Table: Summary of Preparation Methods

| Method | Key Reactants/Intermediates | Catalysts/Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|

| [4 + 2] Cycloaddition | Thiocarbonyl compounds + dienes | Lewis acids (BF3·OEt2, Bu3SnH) | High (varies) | High stereoselectivity, mild | Requires post-oxidation for 1-oxide |

| Phenol + γ-Butyrolactone Ring Closure | Phenol derivative + γ-butyrolactone | Alkali (base), then acid catalyst (ZnCl2, TfOH) | ~45 (example) | Simple steps, scalable | Industrially suitable |

| One-pot with Lawesson’s Reagent | α,β-Unsaturated ketones + unsaturated acids + Lawesson’s reagent | Thermal conditions | Moderate | One-pot, sulfur insertion | Selectivity depends on substrates |

| Catalytic synthesis with Ta-MOF | Aromatic aldehydes + malononitrile + ethyl acetoacetate | Ta-MOF nanostructures, EtOH, RT | Good | Mild, green catalyst | Potential for thiopyran derivatives |

Research Findings and Mechanistic Insights

- The [4 + 2] cycloaddition is the cornerstone for thiopyran ring construction, with sulfur-containing dienophiles showing enhanced reactivity due to their electronic properties.

- Lewis acid catalysis lowers the energy barrier by stabilizing the transition state, facilitating regio- and stereoselectivity.

- Ring-closure methods from phenol and γ-butyrolactone intermediates offer a practical and scalable route, with acid catalysts promoting efficient cyclization.

- Oxidation to the 1-oxide is typically achieved after ring formation, using mild oxidants to preserve the integrity of the thiopyran ring.

- Advances in catalyst design, such as MOFs, open avenues for more sustainable and efficient synthesis.

化学反应分析

Types of Reactions

2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of thiopyran derivatives, including 2H-thiopyran-5-carboxylic acid, in anticancer therapies. For instance:

- Cytotoxicity Studies : Compounds derived from thiopyran structures have shown significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against HCT-116 colorectal cancer cells, demonstrating growth inhibition through mechanisms such as cell-cycle arrest and apoptosis induction via caspase-3 activation .

| Compound | IC (µM) | Mechanism of Action |

|---|---|---|

| 2H-Thiopyran-5-carboxylic acid | 27.78 | Induction of apoptosis |

| Other derivatives (e.g., 4d) | Varies (26.69 - 38.64) | CDK2 inhibition |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies indicate that certain thiopyran derivatives exhibit potent activity against bacterial strains, including Staphylococcus epidermidis. The efficacy was measured using inhibition zones and IC values, providing promising data for further development as antimicrobial agents .

Synthesis and Modification

The synthesis of 2H-thiopyran-5-carboxylic acid can be achieved through various organic reactions involving starting materials such as aldehydes and thioketones. Recent advancements in synthetic methodologies have led to improved yields and purity of the compound, making it more accessible for research applications .

Potential in Drug Development

Given its biological activities, there is a growing interest in the development of novel therapeutic agents based on the structure of 2H-thiopyran-5-carboxylic acid. The compound's ability to inhibit specific enzymes like CDK2 suggests its utility in designing drugs aimed at regulating cell proliferation in cancer treatment .

作用机制

The mechanism by which 2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological and therapeutic effects.

相似化合物的比较

1,1-Dioxo-3,4-dihydro-2H-1λ⁶-thiopyran-5-carboxylic Acid

Structural Differences :

This compound (CAS: 99418-18-5) is the fully oxidized 1,1-dioxide derivative of the target molecule. Its molecular formula, C₆H₈O₄S , includes an additional oxygen atom, resulting in a higher molecular weight (176.19 g/mol ) .

Property Comparison :

Functional Implications :

- The 1,1-dioxide derivative’s lower pKa (indicating stronger acidity) aligns with increased electron-withdrawing effects from the additional oxygen.

- Higher boiling point and density correlate with enhanced polarity and intermolecular interactions.

6,7-dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid

3-hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid

Structural and Functional Contrasts :

Key Observations :

- The target compound’s simpler structure may favor synthetic utility, such as serving as a precursor for organosulfur pharmaceuticals.

Reactivity in 1,3-Dipolar Cycloadditions

The thiopyran-5-carboxylic acid 1-oxide’s sulfoxide group could participate in 1,3-dipolar cycloadditions , a reaction class dominated by nitrile oxides, azides, and nitrones .

Comparative Reactivity :

- Nitrile Oxides : Highly reactive due to strong dipole moment; form isoxazolines.

- However, the electron-deficient thiopyran ring could enhance regioselectivity in cycloadditions.

- Applications : Sulfoxide-containing cycloadducts might exhibit unique stereochemical or electronic properties for materials science or drug design.

生物活性

2H-Thiopyran-5-carboxylic acid, 3,4-dihydro-, 1-oxide (CAS No. 98136-05-1) is a sulfur-containing heterocyclic compound with a molecular formula of C6H8O3S. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is essential for exploring its therapeutic potential.

- Molecular Formula : C6H8O3S

- Molecular Weight : 160.19 g/mol

- Structure : The compound features a thiopyran ring with a carboxylic acid functional group, contributing to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that thiopyran derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures to 2H-thiopyran derivatives showed effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis .

Anticancer Properties

Preliminary studies suggest that 2H-thiopyran derivatives may have anticancer properties. For instance, related compounds have been shown to inhibit the proliferation of cancer cell lines such as HeLa and HCT116. The inhibition of cyclin-dependent kinases (CDKs) has been proposed as a mechanism through which these compounds exert their effects .

Enzyme Inhibition

The compound has been investigated for its potential to inhibit various enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth . The IC50 value for this inhibition was reported at approximately 1.46 µM, indicating potent activity.

Study on Antimicrobial Effects

A case study explored the antimicrobial effects of thiopyran derivatives against clinical isolates of bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8-32 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics .

Anticancer Activity Assessment

In another study assessing anticancer properties, derivatives were tested on human colorectal carcinoma xenografts in mice. The results showed a reduction in tumor growth rates when treated with the compound, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Summary of Biological Activities

| Biological Activity | Target/Effect | IC50/Effectiveness |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | MIC: 8-32 µg/mL |

| Escherichia coli | MIC: 16-64 µg/mL | |

| Anticancer | HeLa cell line | Inhibition of proliferation |

| HCT116 cell line | Inhibition of proliferation | |

| Enzyme Inhibition | VEGFR-2 kinase | IC50: 1.46 µM |

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2H-Thiopyran-5-carboxylicacid, 3,4-dihydro-, 1-oxide to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as solvent polarity, temperature, and catalyst loading. For thiopyran derivatives, cyclization reactions under acidic or basic conditions are common. For example, using anhydrous solvents (e.g., THF or DCM) and controlled heating (60–80°C) can minimize side reactions like oxidation or ring-opening. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the product . Monitor reaction progress with TLC and confirm purity via HPLC (>95% by area normalization).

Q. What spectroscopic techniques are most reliable for characterizing the molecular structure of this compound?

- Methodological Answer : Combine 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm the thiopyran ring conformation, carboxylate proton environment, and oxidation state. IR spectroscopy can validate the carboxylic acid (C=O stretch ~1700 cm⁻¹) and sulfoxide (S=O stretch ~1050 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) with ESI+ or MALDI-TOF provides exact mass verification. Cross-reference spectral data with computational predictions (e.g., DFT calculations for NMR shifts) to resolve ambiguities .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λmax ~250–300 nm for thiopyran derivatives) and HPLC. For thermal stability, use TGA/DSC to identify decomposition thresholds. Note: The sulfoxide group may hydrolyze under strongly acidic conditions, necessitating pH-controlled storage .

Advanced Research Questions

Q. What crystallographic strategies are effective for resolving the 3D structure of this compound, particularly its sulfoxide conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is optimal. Grow crystals via slow evaporation (e.g., methanol/water). Use SHELXL for refinement, focusing on the sulfoxide’s chiral center and hydrogen-bonding networks between the carboxylic acid and thiopyran oxygen . If twinning occurs, employ the TwinRotMat option in SHELXL. For weak diffraction, synchrotron radiation improves data resolution. Validate the final model with R1 < 5% and wR2 < 12% .

Q. How can contradictory data between computational predictions and experimental results (e.g., NMR shifts or dipole moments) be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. For NMR, run solvent-saturated simulations (e.g., COSMO-RS) and compare with experimental data. For dipole moments, use gas-phase DFT calculations (B3LYP/6-311+G(d,p)) and cross-check with crystal packing analysis. If crystallography confirms a non-planar thiopyran ring, adjust computational models to include dynamic puckering effects .

Q. What experimental and computational approaches are recommended to study this compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer :

- Experimental : Perform kinetic studies under controlled conditions (e.g., reaction with Grignard reagents or acyl chlorides). Monitor intermediates via stopped-flow UV-Vis or in-situ IR.

- Computational : Use DFT (Gaussian 16) to map reaction pathways, focusing on the sulfoxide’s lone pair orientation and carboxylate’s electron-withdrawing effects. Calculate activation energies for ring-opening vs. substitution pathways .

Q. How can researchers design assays to evaluate the compound’s potential bioactivity (e.g., enzyme inhibition or antioxidant properties)?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or COX-2 inhibition) with IC50 determination. Pre-incubate the compound with the enzyme and substrate (e.g., fluorogenic peptide for proteases).

- Antioxidant Activity : Employ DPPH or ABTS radical scavenging assays. Compare EC50 values with ascorbic acid controls. Account for interference from the sulfoxide group by running parallel experiments with reduced analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。